4-Amino-2,6-dichloropyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile typically involves the Vilsmeier-Haack reaction. This reaction converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The process involves the following steps:
Formation of Vilsmeier reagent: POCl3 reacts with DMF to form the Vilsmeier reagent.
Chlorination: The Vilsmeier reagent chlorinates the 4,6-dihydroxypyrimidine to form 4,6-dichloropyrimidine.
Amination: The 4,6-dichloropyrimidine is then treated with ammonia or an amine to introduce the amino group at position 4.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reagents and conditions but with optimized parameters to ensure higher yields and purity. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions and to maintain the stability of the intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 6 can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Condensation reactions: The amino group at position 4 can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, thiolates, and amines.
Condensation reactions: These reactions often use catalysts such as acids or bases to facilitate the formation of the desired products.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Condensation reactions: Products include Schiff bases and other nitrogen-containing heterocycles.
Scientific Research Applications
4-Amino-2,6-dichloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function . In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the carbonitrile group at position 5.
4,6-Dichloropyrimidine-5-carbaldehyde: Contains an aldehyde group instead of an amino group at position 4.
4,6-Dichloropyrimidine-5-carboxylic acid: Contains a carboxylic acid group at position 5 instead of a carbonitrile group.
Uniqueness
4-Amino-2,6-dichloropyrimidine-5-carbonitrile is unique due to the presence of both amino and carbonitrile groups, which confer distinct reactivity and allow for the synthesis of a diverse array of derivatives .
Properties
IUPAC Name |
4-amino-2,6-dichloropyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(9)11-5(7)10-3/h(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQAJQWXWPUOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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